molecular formula C8H7Cl2NO2 B115431 2,5-Dichloro-4,6-dimethylnicotinic acid CAS No. 142266-66-8

2,5-Dichloro-4,6-dimethylnicotinic acid

Cat. No.: B115431
CAS No.: 142266-66-8
M. Wt: 220.05 g/mol
InChI Key: QJUGBRJQIHDUNF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinic acid is an organic compound with the molecular formula C8H7Cl2NO2. It is a crystalline solid that appears colorless or slightly yellow and has a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dichloro-4,6-dimethylnicotinic acid typically involves the methylation of 2,5-Dichloronicotinic acid. This process can be carried out using methylating agents such as iodomethane under appropriate reaction conditions . The reaction is usually conducted in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and precise control of temperature and pressure to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinic acid derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

2,5-Dichloro-4,6-dimethylnicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

  • 2,5-Dichloronicotinic acid
  • 4,6-Dimethylnicotinic acid
  • 2,5-Dichloro-4-methylnicotinic acid

Comparison: 2,5-Dichloro-4,6-dimethylnicotinic acid is unique due to the presence of both chlorine and methyl groups on the nicotinic acid ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of chlorine atoms makes it more reactive in nucleophilic substitution reactions, while the methyl groups influence its solubility and stability .

Biological Activity

2,5-Dichloro-4,6-dimethylnicotinic acid (DCMNA) is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews the biological activity of DCMNA, including its mechanisms of action, applications in plant resistance, and potential therapeutic uses.

DCMNA is characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This unique structure influences its chemical reactivity and biological interactions. The compound is primarily used as an intermediate in organic synthesis and has applications in herbicide production.

Antimicrobial Properties

Research indicates that DCMNA exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in agricultural settings to protect crops from bacterial infections. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Plant Resistance Induction

DCMNA has been studied for its role in enhancing plant resistance to pathogens. In experiments with tobacco plants (Nicotiana tabacum), DCMNA was shown to significantly reduce necrotic spots caused by viral infections. The treated plants exhibited a marked increase in resistance compared to control groups . The induction of plant resistance was quantified by measuring the percentage reduction in necrotic area post-infection.

Compound TestedReduction in Necrotic Spots (%)
DCMNA75%
Control10%

The effectiveness of DCMNA was attributed to its ability to stimulate defense mechanisms within the plants, potentially through the activation of specific signaling pathways involved in pathogen resistance.

The mechanism by which DCMNA exerts its biological effects involves interaction with specific molecular targets within microbial cells and plant systems. It is hypothesized that DCMNA may act as an inhibitor of certain enzymes crucial for pathogen survival or replication. Additionally, its structural characteristics allow it to interact with receptor sites on plant cells, triggering defense responses.

Study on Tobacco Plants

In a controlled study, tobacco plants treated with DCMNA were inoculated with Tobacco Mosaic Virus (TMV) after seven days. The results demonstrated a significant reduction in viral symptoms compared to untreated controls. The treated plants showed not only fewer necrotic spots but also smaller sizes of these spots, indicating a robust immune response facilitated by DCMNA .

Research on Antimicrobial Activity

A separate study focusing on the antimicrobial properties of DCMNA revealed that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, suggesting that DCMNA could be a potent antimicrobial agent suitable for agricultural applications.

Safety and Toxicity

While DCMNA shows promising biological activity, safety assessments are essential. The compound is classified as harmful if swallowed and may cause skin and eye irritation. Therefore, handling precautions should be observed during research and application.

Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGBRJQIHDUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346516
Record name 2,5-Dichloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-66-8
Record name 2,5-Dichloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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